REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[S:10][CH:9]=[N:8][C:7]=1[NH2:11])=[O:5])[CH3:2].[N:12]([O-])=O.[Na+]>Cl>[CH2:1]([O:3][C:4]([C:6]1[S:10][CH:9]=[N:8][C:7]=1[NH:11][NH2:12])=[O:5])[CH3:2] |f:1.2|
|
Name
|
stannous chloride
|
Quantity
|
84.9 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
19.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=C(N=CS1)N
|
Name
|
aqueous solution
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at 0° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise at 0 to 5° C
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
CUSTOM
|
Details
|
at 0 to 10° C
|
Type
|
STIRRING
|
Details
|
The mixture was further stirred at the same temperature for 2 hours
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
ADDITION
|
Details
|
the filtrate was carefully added to 2 liters of an ethyl acetate suspension
|
Type
|
ADDITION
|
Details
|
containing 500 g of potassium carbonate and 100 g of celite
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
ADDITION
|
Details
|
Further, the filtered substance was added to this ethyl acetate suspension
|
Type
|
CUSTOM
|
Details
|
most of the supernatant (organic layer A: 1.5 liters) was collected
|
Type
|
FILTRATION
|
Details
|
The remaining suspension was filtered through celite
|
Type
|
WASH
|
Details
|
the celite was washed with 1 liter of ethyl acetate and 500 ml of water
|
Type
|
CUSTOM
|
Details
|
The filtrate was separated into organic layer B and aqueous layer A
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (1 liter) and anhydrous magnesium sulfate were added to the filtered substance
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer A was re-extracted with the resulting filtrate
|
Type
|
WASH
|
Details
|
Washing of the filtered substance and re-extraction of aqueous layer A
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The desiccating agent was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate-methanol)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=CS1)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |